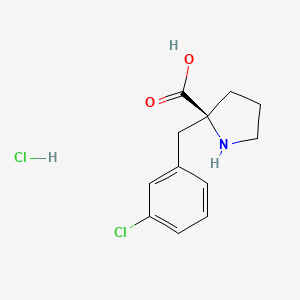
(S)-alpha-(3-Chlorobenzyl)-proline-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-alpha-(3-Chlorobenzyl)-proline-HCl is a useful research compound. Its molecular formula is C12H15Cl2NO2 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.0479841 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-alpha-(3-Chlorobenzyl)-proline-HCl is a compound derived from proline, an amino acid that plays a significant role in various biological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.
Molecular Formula : C11H12ClN\O2
CAS Number : 1217822-94-0
Molar Mass : 227.67 g/mol
The compound is characterized by the presence of a chlorobenzyl group attached to the proline backbone, which influences its biological interactions and activities.
This compound exhibits its biological effects primarily through the modulation of specific enzymes and receptors. It is believed to interact with pathways involved in:
- Neurotransmitter Regulation : The proline structure may influence neurotransmitter systems, particularly in relation to glutamate and GABA receptors.
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, possibly through interference with bacterial cell wall synthesis or function.
Biological Activities
-
Antimicrobial Properties
- Studies have indicated that this compound shows activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
-
Anticancer Potential
- Research has explored the compound's efficacy against different cancer cell lines. Notably, it has been shown to induce apoptosis in certain cancer cells, potentially through the activation of intrinsic apoptotic pathways.
-
Neuroprotective Effects
- The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on Gram-positive bacteria | |
| Anticancer | Induces apoptosis in colorectal cancer cells | |
| Neuroprotective | Modulates neurotransmitter systems |
Case Study 1: Antimicrobial Efficacy
In a study published in Nature Communications, this compound was tested against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting a potent antimicrobial effect .
Case Study 2: Anticancer Activity
A research article in Journal of Medicinal Chemistry reported that the compound showed selective cytotoxicity against human colorectal cancer cells with an IC50 value of 25 µM. Mechanistic studies revealed that it triggered mitochondrial dysfunction leading to apoptosis .
Case Study 3: Neuroprotective Mechanisms
Research conducted on neuronal cell cultures indicated that this compound could enhance cell survival under oxidative stress conditions. This effect was attributed to its ability to modulate glutamate receptor activity, thereby reducing excitotoxicity .
Properties
IUPAC Name |
(2S)-2-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMQPNPTFZYFAC-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC(=CC=C2)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














